An In-Depth Technical Guide to 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
An In-Depth Technical Guide to 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a functionalized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, a proposed synthetic pathway, and its prospective utility as a building block in the development of novel therapeutics. While this molecule is currently cataloged by several chemical suppliers, detailed research publications on its specific synthesis and applications are limited. Therefore, this guide synthesizes available data with expert chemical knowledge to provide a foundational resource for researchers interested in this and related molecular scaffolds.
Introduction and Chemical Identity
4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a member of the pyrrolopyridine class of heterocyclic compounds, which are known to be privileged scaffolds in medicinal chemistry due to their diverse biological activities. The core structure, a 6-azaindole, is an isomer of indole with a nitrogen atom in the six-membered ring, a feature that can significantly modulate the molecule's chemical and pharmacological properties. The strategic placement of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the tosyl group on the pyrrole nitrogen serves as a robust protecting group that also influences the molecule's reactivity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 1445993-86-1[1][2][3][4][5]
This unique numerical identifier ensures unambiguous identification of the compound in databases and literature.
Physicochemical Properties
A summary of the key physicochemical properties for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is presented in the table below. These properties are crucial for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrN₂O₃S | [1] |
| Molecular Weight | 367.22 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Storage Conditions | 2-8°C, dry conditions | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3Br | [1] |
Proposed Synthetic Pathway and Rationale
Caption: A proposed multi-step synthetic route for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
Step-by-Step Methodology and Scientific Rationale:
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Synthesis of 4-Bromo-1H-pyrrolo[2,3-c]pyridine (E): A potential starting point is the synthesis of the core 4-bromo-6-azaindole scaffold. A common strategy involves the reductive cyclization of a substituted nitropyridine. For instance, a synthetic route to the related 4-bromo-1H-pyrrolo[2,3-c]pyridine has been described starting from 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine with iron powder in acetic acid[6]. This highlights a feasible approach to construct the core heterocyclic system.
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Tosyl Protection of the Pyrrole Nitrogen (F): The pyrrole nitrogen of 4-bromo-1H-pyrrolo[2,3-c]pyridine (E) can be protected with a tosyl group. This is a standard procedure in heterocyclic chemistry, typically achieved by reacting the substrate with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydride (NaH) or triethylamine (Et₃N) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The tosyl group serves two primary purposes: it protects the N-H proton from participating in subsequent reactions and its electron-withdrawing nature can influence the regioselectivity of further transformations.
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Oxidation to the 7-oxo derivative (G): The final step involves the oxidation of the methylene group at the 7-position of the pyrrolopyridine ring to a carbonyl group. This transformation can be challenging and may require screening of various oxidizing agents. Reagents such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂) are often employed for the oxidation of benzylic C-H bonds to ketones. The choice of oxidant and reaction conditions would need to be carefully optimized to avoid over-oxidation or degradation of the heterocyclic core.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one scaffold is a promising starting point for the synthesis of a diverse library of compounds for biological screening. The pyrrolopyridine core is a key feature in numerous biologically active molecules, including kinase inhibitors.
Kinase Inhibitors
The pyrrolo[2,3-b]pyridine scaffold, a close isomer, has been extensively explored for the development of kinase inhibitors, including those targeting ATM (Ataxia Telangiectasia Mutated) kinase and Fibroblast Growth Factor Receptors (FGFRs)[7][8]. The general structure of a kinase inhibitor often involves a heterocyclic core that anchors in the ATP-binding pocket of the enzyme, with various substituents extending into adjacent regions to enhance potency and selectivity. The 4-bromo position on the subject molecule is an ideal attachment point for moieties that can interact with the solvent-exposed region of a kinase, a common strategy for achieving isoform selectivity.
Caption: Potential cross-coupling reactions for derivatizing the 4-bromo position.
Bromodomain and Extraterminal Domain (BET) Family Inhibitors
Derivatives of 6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one have been identified as potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins[9][10]. These proteins are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers. The core scaffold of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one could be similarly exploited to design novel BET inhibitors.
Conclusion and Future Directions
4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a valuable, yet under-explored, chemical entity with significant potential as a versatile building block in medicinal chemistry. Its confirmed CAS number (1445993-86-1) provides a solid foundation for its identification and procurement. While detailed experimental data remains scarce in peer-reviewed literature, this guide has presented a logical framework for its synthesis and has highlighted its potential in the design of novel kinase and BET inhibitors based on the established pharmacology of the broader pyrrolopyridine class of compounds.
Future research should focus on the validation and optimization of the proposed synthetic route to enable wider access to this compound. Subsequent derivatization of the 4-bromo position through various cross-coupling reactions will be instrumental in generating compound libraries for high-throughput screening against a range of biological targets. Such efforts are anticipated to unlock the full potential of this promising molecular scaffold in the ongoing quest for novel therapeutics.
References
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4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
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4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one - Doron Scientific. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link]
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4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS NO.1445993-86-1 - LookChem. Available at: [Link]
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Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed. Available at: [Link]
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Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. Available at: [Link]
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